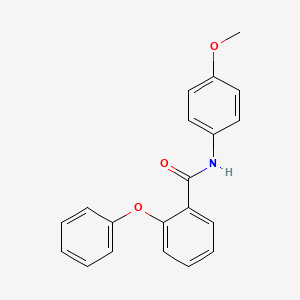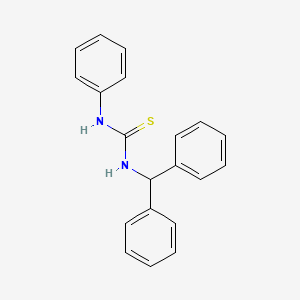
N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BMS-986205, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been shown to have promising effects in the treatment of various neurological and psychiatric disorders.
作用機序
BMS-986205 works by inhibiting the activity of the N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, BMS-986205 increases the concentration of glycine in the synaptic cleft, leading to enhanced activation of the NMDA receptor. This results in increased synaptic plasticity and improved cognitive function.
Biochemical and physiological effects:
In addition to its effects on the NMDA receptor, BMS-986205 has been shown to modulate the release of various neurotransmitters, including glutamate and dopamine. This suggests that BMS-986205 may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia and depression.
実験室実験の利点と制限
One advantage of BMS-986205 is its high selectivity for the N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which reduces the likelihood of off-target effects. Additionally, BMS-986205 has been shown to have good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of BMS-986205 is its relatively short half-life, which may limit its therapeutic efficacy.
将来の方向性
There are several potential future directions for the development of BMS-986205 and other N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors. One area of interest is the potential use of N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors in the treatment of Alzheimer's disease, as these compounds have been shown to have neuroprotective effects. Additionally, N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors may have potential applications in the treatment of neuropathic pain and drug addiction. Further research is needed to fully understand the potential therapeutic applications of N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors like BMS-986205.
合成法
The synthesis of BMS-986205 involves several steps, including the preparation of key intermediates and the final coupling reaction. The process starts with the synthesis of 3-bromoaniline and 4-methoxybenzylamine, which are then reacted with methylsulfonyl chloride to form the corresponding sulfonamides. The final coupling reaction is carried out using a palladium-catalyzed cross-coupling reaction between the two sulfonamides, resulting in the formation of BMS-986205.
科学的研究の応用
BMS-986205 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease. N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors like BMS-986205 have been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. Additionally, N~2~-(3-bromophenyl)-N~1~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors have been shown to modulate the release of various neurotransmitters, including glycine, glutamate, and dopamine.
特性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O4S/c1-23-15-8-6-13(7-9-15)18-16(20)11-19(24(2,21)22)14-5-3-4-12(17)10-14/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPWEFFZJHXLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-bromophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopentyl-N'-[2-(difluoromethoxy)-5-methylphenyl]thiourea](/img/structure/B5775809.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)

![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)
![N-(3,4-dimethylphenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5775865.png)

![3-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)propanamide](/img/structure/B5775876.png)
